molecular formula C15H24ClNO B1398233 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride CAS No. 1220019-40-8

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride

Cat. No. B1398233
CAS RN: 1220019-40-8
M. Wt: 269.81 g/mol
InChI Key: RFSASXHTNWQJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It has an average mass of 269.810 Da and a monoisotopic mass of 269.154633 Da .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of “3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride” consists of 15 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride” include a molecular formula of C15H24ClNO, an average mass of 269.810 Da, and a monoisotopic mass of 269.154633 Da .

Scientific Research Applications

Drug Design and Development

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride: is a piperidine derivative, which is a crucial synthetic building block in drug construction. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound’s unique structure allows it to interact with various biological targets, making it valuable for the development of new therapeutic agents. Its role in chiral optimization is particularly noteworthy, as it can significantly impact the pharmacokinetic and pharmacodynamic properties of potential drugs .

Synthesis of Biologically Active Molecules

The complex structure of this compound lends itself to the synthesis of biologically active molecules. It can serve as a precursor or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of biological activities and are used in the discovery and evaluation of new drugs.

Chiral Optimization in Pharmacology

Chirality is a key factor in the efficacy and safety of drugs. 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride can be used in the chiral optimization of pharmaceuticals. The piperidine ring is essential for this process, as it can influence the chiral properties of the synthesized compounds, leading to improved drug profiles .

Organic Synthesis Methodologies

This compound is instrumental in developing new methodologies for organic synthesis. It can be used in one-pot functionalization processes, which are more efficient and cost-effective than traditional multi-step syntheses . This is particularly valuable for the rapid generation of libraries of compounds for screening purposes in drug discovery.

Advanced Battery Science

In the field of advanced battery science, 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride may be explored as a potential electrolyte or as part of the electrolyte composition due to its structural properties and stability . Research in this area could lead to the development of batteries with improved performance and longevity.

Analytical Chemistry Applications

The compound’s unique chemical structure makes it suitable for use as a standard or reagent in analytical chemistry. It can be used to calibrate instruments or as a component in the synthesis of markers and probes for various analytical techniques .

properties

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)15-7-6-13(9-12(15)3)17-14-5-4-8-16-10-14;/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSASXHTNWQJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.